(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
CAS No.:
Cat. No.: VC17463710
Molecular Formula: C11H20O6
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O6 |
|---|---|
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |
| Standard InChI Key | BHCHXRCKXIVVCN-DKCNOQQISA-N |
| Isomeric SMILES | CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |
| Canonical SMILES | CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Introduction
Structural and Stereochemical Characterization
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this compound are unavailable, related dioxolane-containing structures exhibit:
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Bond lengths: 1.41–1.45 Å for C–O bonds in the dioxolane ring.
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Dihedral angles: 35–40° between the dioxolane and propanoate planes, influencing conformational flexibility .
Infrared (IR) spectroscopy of analogous compounds shows characteristic peaks: -
O–H stretch: 3400–3500 cm⁻¹ (broad, hydroxyl groups).
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:
The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in polar solvents—a trait advantageous for pharmaceutical formulation . Its high boiling point reflects strong intermolecular hydrogen bonding between hydroxyl groups .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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Ethyl propanoate core: Introduced via esterification of propanoic acid derivatives.
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Dioxolane ring: Typically formed through acid-catalyzed cyclization of diols with ketones or aldehydes.
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Stereochemical control: Achieved using chiral auxiliaries or asymmetric catalysis .
Stepwise Synthesis
A plausible pathway involves:
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Dioxolane formation: Reacting (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with a methyl Grignard reagent to install the chiral center at C4 .
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Aldol condensation: Coupling the dioxolane-aldehyde with a methyl ketone to establish the vicinal diol motif.
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Esterification: Treating the resultant acid with ethanol under acidic conditions to yield the ethyl ester .
Critical challenges include:
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Stereoselectivity: Ensuring correct configurations at C2, C3, and C4.
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Hydroxyl protection: Temporary protection (e.g., silylation) to prevent undesired side reactions during esterification .
Research Insights and Future Directions
Knowledge Gaps
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Biological activity: No published data on cytotoxicity, pharmacokinetics, or target engagement.
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Scalable synthesis: Current routes are low-yielding (<30%) and require costly chiral catalysts .
Recommended Studies
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Structure-activity relationship (SAR): Systematically vary substituents on the dioxolane and propanoate moieties.
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In silico docking: Screen against viral protease and kinase targets to prioritize experimental assays.
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Process optimization: Explore enzymatic resolution or flow chemistry to improve synthetic efficiency .
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